
3-Chlorobenzene-1,2,4-tricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorobenzene-1,2,4-tricarboxylic acid is a derivative of benzene with three carboxylic acid groups and one chlorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chlorobenzene-1,2,4-tricarboxylic acid can be synthesized through the oxidation of 3-chlorotoluene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4). The reaction typically involves heating the 3-chlorotoluene with the oxidizing agent in an acidic medium, leading to the formation of the tricarboxylic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and consistent production. The process may also include purification steps such as recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chlorobenzene-1,2,4-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) in basic conditions.
Major Products Formed
Oxidation: Formation of additional carboxylic acid derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted benzene derivatives with different functional groups.
Scientific Research Applications
3-Chlorobenzene-1,2,4-tricarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chlorobenzene-1,2,4-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, and modulating their activity. The presence of carboxylic acid groups allows it to participate in hydrogen bonding and electrostatic interactions, influencing its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2,4-tricarboxylic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-Bromobenzene-1,2,4-tricarboxylic acid: Contains a bromine atom instead of chlorine, leading to different reactivity and properties.
3-Nitrobenzene-1,2,4-tricarboxylic acid: Contains a nitro group, which significantly alters its chemical behavior and applications.
Uniqueness
3-Chlorobenzene-1,2,4-tricarboxylic acid is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various organic compounds and materials.
Properties
CAS No. |
114394-45-5 |
|---|---|
Molecular Formula |
C9H5ClO6 |
Molecular Weight |
244.58 g/mol |
IUPAC Name |
3-chlorobenzene-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C9H5ClO6/c10-6-4(8(13)14)2-1-3(7(11)12)5(6)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16) |
InChI Key |
AYIRVRMRXAJWBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)C(=O)O)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


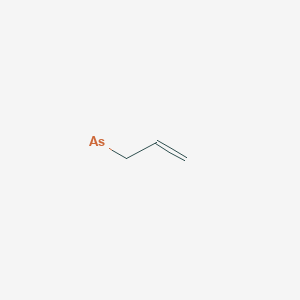
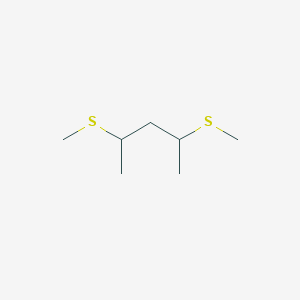
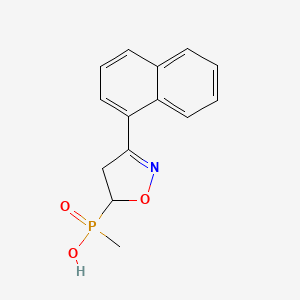

![Methyl 2-[2-(2-methoxy-2-oxoethyl)sulfanylpyrimidin-4-yl]sulfanylacetate](/img/structure/B14294342.png)
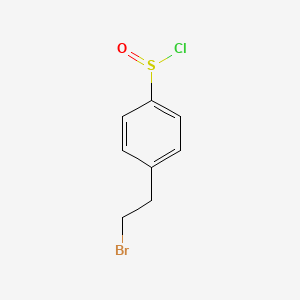
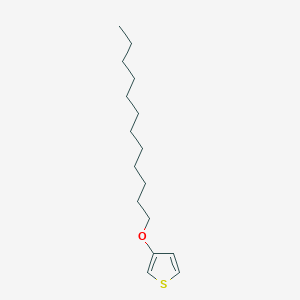

![4-[(E)-(2-Methylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B14294369.png)
![1-[(2-Bromophenyl)methyl]-1,4-dihydro-1,4-epoxynaphthalene](/img/structure/B14294370.png)
![4-[(Benzylsulfanyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B14294387.png)

![2,5-Difluoro-4,6-bis[(prop-2-en-1-yl)oxy]benzene-1,3-dicarbonitrile](/img/structure/B14294408.png)
![Acetyl chloride, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14294426.png)
